Farnesyl thiodiphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

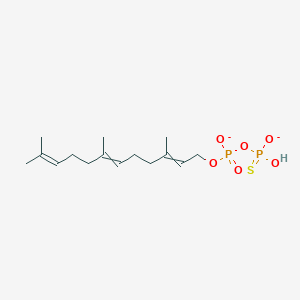

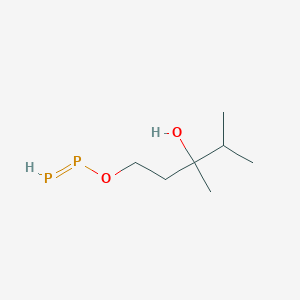

Farnesyl thiodiphosphate is a synthetic analog of farnesyl diphosphate, where the non-bridging oxygen atom is replaced by sulfur. This modification results in a less reactive compound compared to its oxygen-containing counterpart . This compound is a key intermediate in the biosynthesis of various isoprenoids, which are essential for numerous biological processes, including cell membrane integrity, hormone regulation, and protein prenylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl thiodiphosphate can be synthesized through the sequential head-to-tail condensation of isopentenyl diphosphate with dimethylallyl diphosphate and geranyl diphosphate . The reaction typically requires divalent metal cations, such as magnesium or manganese, to coordinate with the diphosphate moiety of the allylic substrates and interact with conserved aspartate residues in the enzyme’s substrate-binding pocket .

Industrial Production Methods

In industrial settings, this compound is often produced using recombinant farnesyl diphosphate synthase expressed in Escherichia coli. The enzyme ispA, which encodes farnesyl diphosphate synthase, is fused with solubilizing tags to enhance its solubility and reduce inclusion body formation . This method allows for the efficient production of soluble farnesyl diphosphate synthase, which can then be used to catalyze the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Farnesyl thiodiphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form farnesyl thiol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products

The major products formed from these reactions include this compound oxide, farnesyl thiol, and various substituted this compound derivatives.

Scientific Research Applications

Farnesyl thiodiphosphate has numerous scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various isoprenoids and their analogs.

Biology: It is used to study the role of protein prenylation in cellular processes.

Medicine: It is investigated for its potential therapeutic applications in treating diseases related to protein prenylation, such as cancer and cardiovascular diseases.

Industry: It is used in the production of bioactive isoprenoids for pharmaceuticals, cosmetics, and agricultural products

Mechanism of Action

Farnesyl thiodiphosphate exerts its effects by acting as a substrate for farnesyltransferase enzymes, which catalyze the transfer of the farnesyl group to target proteins. The molecular targets of this compound include small GTPases like Ras, which play critical roles in regulating cell proliferation and survival .

Comparison with Similar Compounds

Farnesyl thiodiphosphate is unique compared to other similar compounds due to the presence of sulfur in place of oxygen, which makes it less reactive. Similar compounds include:

Farnesyl diphosphate: The oxygen-containing analog that is more reactive and widely used in biological systems.

Geranylgeranyl diphosphate: Another isoprenoid intermediate that contains an additional isoprene unit.

Dimethylallyl diphosphate: A shorter isoprenoid intermediate that serves as a precursor for farnesyl diphosphate

This compound’s unique sulfur substitution provides distinct chemical properties that make it valuable for specific research applications, particularly in studying the effects of protein prenylation and developing potential therapeutic agents.

Properties

Molecular Formula |

C15H26O6P2S-2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[hydroxy(oxido)phosphinothioyl] 3,7,11-trimethyldodeca-2,6,10-trienyl phosphate |

InChI |

InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-20-22(16,17)21-23(18,19)24/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,16,17)(H2,18,19,24)/p-2 |

InChI Key |

DRADWUUFBCYMDM-UHFFFAOYSA-L |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=S)(O)[O-])C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)

![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)

![[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate](/img/structure/B10770576.png)

![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)

![2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid](/img/structure/B10770598.png)

![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)

![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)